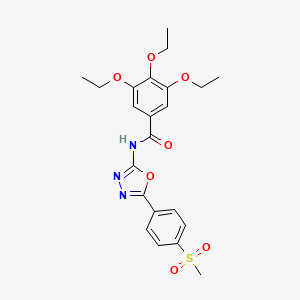

3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a benzamide moiety, and multiple ethoxy groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

Introduction of the Benzamide Moiety: The oxadiazole intermediate is then reacted with 3,4,5-triethoxybenzoic acid or its derivatives in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 1,3,4-oxadiazole ring’s electron-deficient nature facilitates nucleophilic attacks at the C2 position:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form N-alkylated derivatives .

-

Aminolysis : Substitution with primary amines (e.g., benzylamine) under reflux yields 2-aminated oxadiazoles .

Example Reaction :

Oxadiazole+R-XBase2-R-substituted oxadiazole+HX

Hydrolysis and Degradation

The compound undergoes hydrolysis under extreme pH or enzymatic conditions:

-

Acidic Hydrolysis (HCl, 100°C): Cleaves the oxadiazole ring to regenerate the hydrazide and carboxylic acid .

-

Basic Hydrolysis (NaOH, ethanol/water): Degrades the benzamide group into 3,4,5-triethoxybenzoic acid and oxadiazole amine.

| Condition | Degradation Pathway | Major Products |

|---|---|---|

| 6M HCl, reflux | Oxadiazole ring cleavage | Hydrazide + 4-(methylsulfonyl)benzoic acid |

| 2M NaOH, 80°C | Benzamide hydrolysis | 3,4,5-Triethoxybenzoic acid + oxadiazole amine |

Electrophilic Aromatic Substitution (EAS)

The triethoxybenzene moiety’s electron-rich aromatic system participates in limited EAS:

-

Nitration (HNO₃/H₂SO₄): Substitution occurs at the para position relative to methoxy groups, though steric hindrance from ethoxy groups reduces reactivity .

-

Sulfonation (SO₃/H₂SO₄): Less favorable due to deactivation by ethoxy substituents.

Oxidation/Reduction Reactions

-

Methylsulfonyl Group Reduction (LiAlH₄, THF): Converts –SO₂CH₃ to –SHCH₃, though this may destabilize the oxadiazole ring.

-

Ethoxy Group Oxidation (KMnO₄, acidic): Oxidizes ethoxy (–OCH₂CH₃) to carbonyl groups under harsh conditions .

Coordination and Metal Complexation

The oxadiazole’s nitrogen atoms act as ligands for transition metals:

-

Cu(II) Complexation : Forms stable complexes in ethanol with CuCl₂, potentially enhancing antioxidant activity .

Key Mechanistic Insights

Applications De Recherche Scientifique

Antimicrobial Applications

The compound has been investigated for its antimicrobial properties , particularly in the context of the COVID-19 pandemic. Research indicates that compounds with similar structures exhibit significant antiviral activity against various pathogens. For instance, studies have highlighted the importance of developing new antiviral agents to combat SARS-CoV-2, where modifications to existing frameworks can enhance efficacy .

Anticancer Properties

In recent studies, compounds related to 3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have shown promising results in cancer treatment. The anticancer activity has been demonstrated through various assays against human cancer cell lines. For example, derivatives of oxadiazole have been tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Case Study: Anticancer Activity

A notable case study involved the synthesis of oxadiazole derivatives and their evaluation against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin. This suggests that structural modifications in compounds like this compound could lead to enhanced anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that specific functional groups significantly influence biological activity. For instance:

| Functional Group | Effect on Activity |

|---|---|

| Methylsulfonyl | Enhances solubility and bioavailability |

| Ethoxy groups | Increase lipophilicity and cellular uptake |

| Oxadiazole moiety | Contributes to biological activity against cancer |

Mécanisme D'action

The mechanism of action of 3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s neuroprotective effects are attributed to its ability to inhibit oxidative stress pathways and prevent mitochondrial dysfunction . It may also modulate signaling pathways involved in cell survival and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4,5-trimethoxy-N-phenyl benzamide: A derivative with similar structural features but different substituents, known for its neuroprotective properties.

3,4,5-trimethoxy-N-(4-methylphenyl)benzamide: Another derivative with a methyl group instead of the methylsulfonyl group, used in various medicinal chemistry applications.

Uniqueness

3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its combination of ethoxy groups, oxadiazole ring, and methylsulfonyl moiety, which confer unique chemical reactivity and biological activity. Its high solubility and metabolic stability further enhance its potential as a therapeutic agent .

Activité Biologique

The compound 3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS No. 886913-65-1) has garnered attention due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects based on available research findings.

Structural Characteristics

The molecular formula of the compound is C22H25N3O7S, with a molecular weight of 475.5 g/mol . The structure features multiple functional groups, including ethoxy and methylsulfonyl moieties, which enhance its chemical reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : Reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

- Introduction of the Methylsulfonyl Group : Sulfonylation of an aromatic ring using methylsulfonyl chloride in the presence of a base.

- Ethoxylation : Etherification reaction with ethyl iodide and a strong base .

The compound is believed to interact with specific molecular targets involved in oxidative stress pathways. It may modulate oxidative stress and prevent cell death in neuronal cells .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative damage, which is implicated in various neurodegenerative diseases .

Neuroprotective Effects

Studies have explored the neuroprotective potential of related compounds in models of neurodegeneration. For instance, compounds containing oxadiazole rings have shown promise in reducing neuronal cell death and improving cognitive function in animal models .

Study 1: Neuroprotective Effects

A study published in Neuroscience Letters investigated the neuroprotective effects of oxadiazole derivatives similar to this compound. The results indicated that these compounds significantly reduced apoptosis in neuronal cell cultures exposed to oxidative stress .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| Oxadiazole Derivative A | 10 | Reduced apoptosis by 30% |

| Oxadiazole Derivative B | 15 | Reduced apoptosis by 25% |

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of sulfonamide derivatives against various bacterial strains. The results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Propriétés

IUPAC Name |

3,4,5-triethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)20(26)23-22-25-24-21(32-22)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSBQHVRJFQTPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.